Distinct Enzymatic Potency and Selectivity Profile vs. A-485, C646, CBP/p300-IN-21, and CPI-076
DCH36_06 exhibits a unique selectivity ratio between p300 and CBP (IC50: 0.6 μM and 3.2 μM, respectively), representing a 5.3-fold preference for p300 [1]. This profile differs markedly from other well-characterized inhibitors: A-485 shows higher potency but a different ratio (9.8 nM and 2.6 nM, 3.8-fold) ; C646 primarily inhibits p300 (Ki: 400 nM) with less reported CBP activity ; CBP/p300-IN-21 demonstrates a 25-fold p300 preference (0.07 μM vs. 1.755 μM) ; and CPI-076 shows weak, nearly equipotent inhibition (20 μM vs. 39 μM) [2]. The intermediate potency and unique selectivity ratio of DCH36_06 provide a distinct pharmacological tool for dissecting p300- versus CBP-dependent biology.
| Evidence Dimension | Inhibitory potency (IC50) for p300 and CBP HAT activity |
|---|---|
| Target Compound Data | p300: 0.6 μM; CBP: 3.2 μM; p300/CBP ratio: 5.3-fold |
| Comparator Or Baseline | A-485: p300 0.0098 μM, CBP 0.0026 μM (3.8-fold); C646: p300 Ki 0.4 μM, IC50 1.6 μM; CBP/p300-IN-21: p300 0.07 μM, CBP 1.755 μM (25-fold); CPI-076: p300 20 μM, CBP 39 μM (1.95-fold) |
| Quantified Difference | DCH36_06 is ~60-fold less potent than A-485 on p300, but ~5-fold more potent than CPI-076. Its 5.3-fold selectivity ratio is distinct from the 25-fold ratio of CBP/p300-IN-21 and the near-equipotency of CPI-076. |
| Conditions | In vitro enzymatic assays using purified p300 and CBP HAT domains. |
Why This Matters
The specific IC50 ratio is a critical determinant for interpreting biological effects; researchers investigating p300-predominant pathways will require a compound with a different selectivity window than those studying dual or CBP-predominant inhibition.
- [1] Lu W, Xiong H, Chen Y, et al. Discovery and biological evaluation of thiobarbituric derivatives as potent p300/CBP inhibitors. Bioorg Med Chem. 2018;26(20):5397-5407. doi:10.1016/j.bmc.2018.07.048 View Source
- [2] Gardberg A, et al. Make the right measurement: Discovery of an allosteric inhibition site for p300-HAT. Structural Dynamics. 2019;6(5):054701. Table III. View Source
